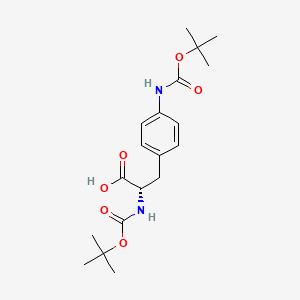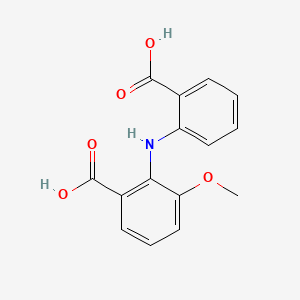
(R)-4-Methoxy Propranolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Methoxy Propranolol is a chiral derivative of Propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is characterized by the presence of a methoxy group at the fourth position of the aromatic ring. It is primarily used in research settings to study the pharmacological effects of beta-blockers and their enantiomers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methoxy Propranolol typically involves the following steps:
Epoxide Ring Opening: The synthesis begins with the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane using isopropylamine.
Industrial Production Methods: In industrial settings, the production of ®-4-Methoxy Propranolol follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Naphthol, epichlorohydrin, and isopropylamine are used as starting materials.
Phase Transfer Catalysis: A phase transfer catalyst is employed to facilitate the reaction under alkaline conditions, simplifying the process and making it suitable for large-scale production.
化学反応の分析
Types of Reactions: ®-4-Methoxy Propranolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like methanol and sodium methoxide are employed for nucleophilic substitution reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-4-Methoxy Propranolol, each with distinct pharmacological properties .
科学的研究の応用
®-4-Methoxy Propranolol has a wide range of scientific research applications:
Chemistry: It is used to study the stereoselective synthesis and reactions of beta-blockers.
Biology: The compound is employed in research on beta-adrenergic receptors and their role in physiological processes.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, anxiety, and other conditions.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
作用機序
®-4-Methoxy Propranolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The compound binds to these receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure .
Molecular Targets and Pathways: The primary molecular targets of ®-4-Methoxy Propranolol are the beta-1 and beta-2 adrenergic receptors. The compound also affects various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in the regulation of cardiovascular functions .
類似化合物との比較
Propranolol: The parent compound, a non-selective beta-blocker used to treat hypertension, angina, and other conditions.
Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for hypertension and angina.
Metoprolol: Another selective beta-1 blocker with similar therapeutic uses as atenolol.
Nadolol: A non-selective beta-blocker with a longer duration of action compared to propranolol
Uniqueness: ®-4-Methoxy Propranolol is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its pharmacological properties and interactions with beta-adrenergic receptors. This makes it a valuable compound for studying the effects of structural modifications on beta-blocker activity .
特性
IUPAC Name |
(2R)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOFAQEGCLAOX-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676023 |
Source


|
| Record name | (2R)-1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437999-44-5 |
Source


|
| Record name | (2R)-1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)









